molecular formula C7H15ClN2O2 B11725169 2-(Piperazin-1-yl)propanoic acid hydrochloride

2-(Piperazin-1-yl)propanoic acid hydrochloride

Cat. No.: B11725169
M. Wt: 194.66 g/mol
InChI Key: FVXZWUGFGJDVIV-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring attached to a propanoic acid moiety, with the hydrochloride salt form enhancing its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)propanoic acid hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection to yield the desired piperazine derivative .

Industrial Production Methods

Industrial production of piperazine derivatives often involves batch or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins. The reactions can be carried out at room temperature or elevated temperatures, depending on the specific conditions required .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile or electrophile used .

Scientific Research Applications

2-(Piperazin-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)propanoic acid hydrochloride is unique due to its specific structure, which combines the piperazine ring with a propanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

2-piperazin-1-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c1-6(7(10)11)9-4-2-8-3-5-9;/h6,8H,2-5H2,1H3,(H,10,11);1H

InChI Key

FVXZWUGFGJDVIV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CCNCC1.Cl

Origin of Product

United States

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